N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide
Description
Properties
CAS No. |
917876-74-5 |
|---|---|
Molecular Formula |
C23H21NOS |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-(4-methylbenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide |
InChI |
InChI=1S/C23H21NOS/c1-17-13-15-21(16-14-17)23(26)24(18(2)19-9-5-3-6-10-19)22(25)20-11-7-4-8-12-20/h3-16,18H,1-2H3/t18-/m1/s1 |
InChI Key |
NDLCLUBIAZJXMZ-GOSISDBHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=S)N([C@H](C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)N(C(C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthesis Method
The most common method for synthesizing N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide involves the following steps:
Starting Materials : The synthesis typically begins with 4-methylbenzenecarbothioyl chloride and (1R)-1-phenylethylamine.
Reaction Conditions : The reaction is usually conducted in an organic solvent such as dichloromethane, often at low temperatures to maximize yield and purity. A base like triethylamine is commonly used to neutralize the hydrochloric acid produced during the reaction.
Reaction Mechanism : The mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the carbothioyl chloride, leading to the formation of the desired thiourea derivative through an amide bond formation.
Alternative Methods
Other synthetic routes may include:
Direct Synthesis from Thiourea : Starting from thiourea derivatives, acylation can be performed using acyl chlorides or anhydrides to introduce the benzamide moiety.
Multi-step Synthesis : Involves intermediate compounds such as substituted anilines or thiol derivatives, which can be further modified through various reactions (e.g., oxidation, reduction) to yield the final product.
Industrial Production Methods
For large-scale production, methods are optimized for efficiency and safety:
Continuous Flow Reactors : These systems allow for better control over reaction parameters and can improve yield while reducing reaction times.
Automated Systems : Automation in synthesis helps in scaling up production while maintaining consistency in product quality.
Chemical Reactions Analysis
This compound can undergo several chemical transformations:
Types of Reactions
Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
Reduction : Reduction reactions may convert the carbothioyl group into thiols or thioethers using reducing agents such as lithium aluminum hydride.
Substitution : The benzamide moiety can participate in nucleophilic substitution reactions under acidic or basic conditions.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Room temperature |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Alkyl halides | Basic conditions |
Properties and Characterization
The compound's properties can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H17NOS |
| Molecular Weight | 273.38 g/mol |
| CAS Number | 917876-74-5 |
| IUPAC Name | N-(4-methylbenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide |
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the carbothioyl group to a thiol or a thioether.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The carbothioyl group could play a crucial role in binding to the target, while the phenylethyl group might enhance its affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing/donating groups (e.g., -OH, -OCH₃, -NO₂, -CF₃) significantly influence biological activity. Polar substituents like -OH and -OCH₃ enhance antioxidant efficacy, while hydrophobic groups (e.g., -CF₃) improve enzyme binding .
Stereochemical Considerations
The (R)-1-phenylethyl group confers chirality, critical for interactions in biological systems. Stereoselective synthesis methods, such as those in , demonstrate complete retention of configuration during amide bond formation. For example:
- (S)-N-(1-Phenylethyl)benzamide derivatives synthesized via iron-catalyzed acylation retain enantiopurity (>99% ee) .
- In docking studies (), the (R)-configuration of 3-nitro-N-[(1R)-1-phenylethyl]benzamide derivatives enhances binding to FtsZ proteins, suggesting stereochemistry-dependent bioactivity .
Antioxidant Activity:
- Hydroxyl and methoxy-substituted benzamides exhibit superior antioxidant activity (86–87% inhibition) compared to alkylated analogs like the target compound (4-methyl group) .
- Piperidine/morpholine-containing thioureas (e.g., N-(2-phenylethyl)piperidine-1-carbothioamide) show moderate activity (84–87%), suggesting heterocyclic moieties enhance radical scavenging .
Enzyme Inhibition:
Crystallographic and Structural Analysis
The target compound’s structure can be resolved using SHELXTL-97 () or ORTEP-3 (), as demonstrated for analogs like N-(4-formylpiperazine-1-carbonothioyl)benzamide. Key findings include:
Biological Activity
N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Chemical Formula : C16H17NOS
- Molecular Weight : 273.38 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-cancer properties, anti-inflammatory effects, and potential neuroprotective roles.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms proposed include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Inhibition of Cell Proliferation : Studies have shown that it can significantly reduce the proliferation rate of tumor cells through cell cycle arrest at the G0/G1 phase.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induces apoptosis |
| MCF-7 (Breast) | 15.0 | Inhibits proliferation |
| A549 (Lung) | 10.0 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Key findings include:
- Reduction of Pro-inflammatory Cytokines : The compound significantly lowers levels of TNF-alpha and IL-6 in vitro.
- Inhibition of NF-kB Pathway : It appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Neuroprotective Potential
Emerging studies suggest that this compound may also possess neuroprotective properties:
- Protection Against Oxidative Stress : It has been shown to reduce oxidative stress markers in neuronal cells, potentially offering protection against neurodegenerative diseases.
- Enhancement of Neurotrophic Factors : The compound promotes the expression of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and growth.
Case Studies
Several case studies have highlighted the biological activities of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound led to a significant decrease in cell viability in HeLa and MCF-7 cells, with detailed analysis revealing apoptosis as a primary mechanism.
- Inflammation Model in Mice : In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain response, correlating with decreased cytokine levels.
- Neuroprotection in Animal Models : In vivo studies indicated that the compound could mitigate cognitive decline in models of Alzheimer's disease by enhancing neurotrophic support.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
